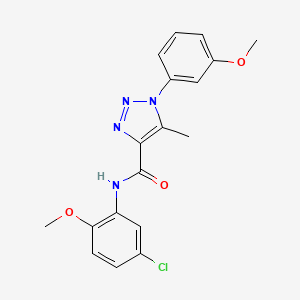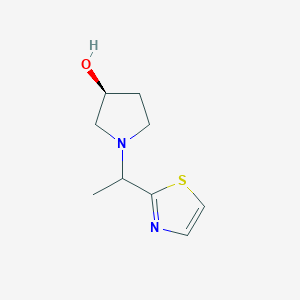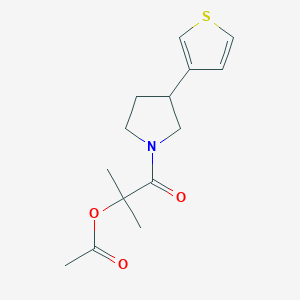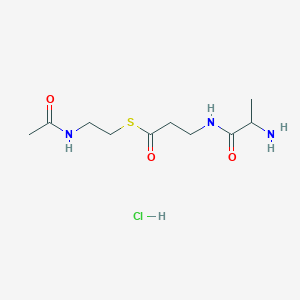![molecular formula C17H12FN3OS2 B2484133 (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 1004366-30-6](/img/structure/B2484133.png)
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H12FN3OS2 and its molecular weight is 357.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence and Sensing Applications
- Fluorescent Sensors Development : Benzimidazole and benzothiazole derivatives, similar to the compound , have been studied for their ability to act as fluorescent sensors. These compounds exhibit large Stokes shifts and are capable of detecting metal ions like Al3+ and Zn2+, showing potential as selective sensors (Suman et al., 2019).
Antimicrobial and Antituberculosis Activity
- Antimicrobial Properties : A study on thiazole-aminopiperidine hybrid analogs, which are structurally related to the compound in focus, demonstrated their ability to inhibit Mycobacterium tuberculosis. Such compounds show promise in the treatment of tuberculosis and other microbial infections (Jeankumar et al., 2013).
Anticancer Properties
- Potential Anticancer Agents : Research on benzothiazole acylhydrazones, structurally akin to the compound of interest, indicates that these compounds have potential anticancer activities. They have been tested against various cancer cell lines, showing promise as therapeutic agents in oncology (Osmaniye et al., 2018).
Chemical Synthesis and Characterization
- Chemical Synthesis Techniques : Studies involving the synthesis of related compounds, like benzothiazole derivatives, highlight various chemical techniques and processes. These include solid-phase synthesis and characterization methods, which are crucial for the development of novel compounds with potential applications in different fields (Lee et al., 1999).
Metal Ion Sensing
- Metal Ion Detection : Similar compounds have been used to develop sensors for metal ions. For example, a study on imidazo[2,1-b]thiazole derivatives demonstrated their effectiveness as 'turn-on' sensors for recognizing In3+ and Zn2+ ions, showcasing the compound's utility in environmental monitoring and analytical chemistry (Xu et al., 2020).
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS2/c1-2-21-15-11(18)4-3-5-13(15)24-17(21)20-16(22)10-6-7-12-14(8-10)23-9-19-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYKLEUWZHACJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2484062.png)



![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)

![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/no-structure.png)
